molecular formula C9H10N2O4 B306711 2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide

2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide

Número de catálogo B306711
Peso molecular: 210.19 g/mol
Clave InChI: AEEQXMITSLJBQD-GQCTYLIASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide, also known as HOCDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of 2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide is not fully understood, but it is believed to act through multiple pathways. In cancer research, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In diabetes research, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in glucose and lipid metabolism. In Alzheimer's disease research, this compound has been shown to reduce amyloid beta accumulation by inhibiting the activity of beta-secretase, an enzyme involved in the production of amyloid beta.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to reduce tumor growth and angiogenesis. In diabetes research, this compound has been shown to improve insulin sensitivity and reduce hyperglycemia. In Alzheimer's disease research, this compound has been shown to reduce amyloid beta accumulation and improve cognitive function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide in lab experiments is its potential therapeutic applications in various diseases. This compound has also been shown to have low toxicity in animal studies. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Direcciones Futuras

There are several future directions for 2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide research. One direction is to further investigate its mechanism of action in various diseases. Another direction is to optimize its therapeutic potential by modifying its chemical structure. Additionally, more studies are needed to evaluate its safety and efficacy in human clinical trials. Overall, this compound has shown promising potential as a therapeutic agent in various diseases, and further research is warranted.

Métodos De Síntesis

2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide can be synthesized by the reaction of 2-hydroxyacetohydrazide and 3-hydroxy-4-oxocyclohexa-2,5-dien-1-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction yields a yellow solid that can be recrystallized from ethanol to obtain pure this compound.

Aplicaciones Científicas De Investigación

2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, this compound has been shown to improve insulin sensitivity and reduce hyperglycemia. In Alzheimer's disease research, this compound has been shown to reduce amyloid beta accumulation and improve cognitive function.

Propiedades

Fórmula molecular

C9H10N2O4

Peso molecular

210.19 g/mol

Nombre IUPAC

2-hydroxy-N//'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide

InChI

InChI=1S/C9H10N2O4/c12-5-9(15)11-10-4-6-1-2-7(13)8(14)3-6/h1-4,10,12,14H,5H2,(H,11,15)/b6-4+

Clave InChI

AEEQXMITSLJBQD-GQCTYLIASA-N

SMILES isomérico

C\1=CC(=O)C(=C/C1=C/NNC(=O)CO)O

SMILES

C1=CC(=O)C(=CC1=CNNC(=O)CO)O

SMILES canónico

C1=CC(=O)C(=CC1=CNNC(=O)CO)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.